7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopentanecarbonyl group, a piperazine ring, and a pyrazolopyridine ring. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the pyrazolopyridine ring are likely to be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .Scientific Research Applications
Discovery and Pharmacological Characterization
A structural motif incorporating 1,4-disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, has shown promising pharmacological properties. The integration of a pyrazolo[1,5-a]pyridine heterocyclic appendage into this motif led to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit a preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors. This structural approach has facilitated the design of G protein-biased partial agonists, suggesting potential therapeutic applications in neuropsychiatric disorders. The representative compound 2-methoxyphenylpiperazine 16c displayed antipsychotic activity in vivo, highlighting its potential as a novel therapeutic agent (D. Möller et al., 2017).
Antiviral and Biochemical Activities
Research into pyrazolo[3,4-b]pyridine derivatives has led to the synthesis of compounds with notable antiviral activities. The coupling of these derivatives with various active hydrogen-containing reagents has yielded new heterocyclic compounds with evaluated cytotoxicity and anti-HSV1 and anti-HAV activities. This work underscores the versatility of pyrazolo[3,4-b]pyridine-based compounds in the development of new antiviral agents (F. Attaby et al., 2007).
Antibacterial and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent antibacterial efficacies and biofilm inhibition activities. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, have shown significant inhibitory activity against MRSA and VRE bacterial strains. Additionally, they exhibited excellent MurB enzyme inhibitory activities, indicating their potential as bacterial biofilm and MurB inhibitors, critical for addressing antibiotic resistance (Ahmed E. M. Mekky & S. Sanad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-26-15-19(21-20(16-26)24(32)29(25-21)18-9-3-2-4-10-18)23(31)28-13-11-27(12-14-28)22(30)17-7-5-6-8-17/h2-4,9-10,15-17H,5-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGHQWAPDSMPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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